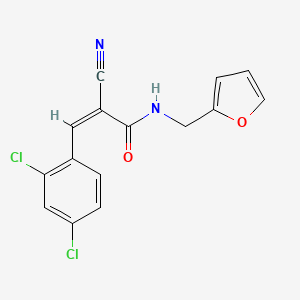
3-Phenylhex-5-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-hex-5-en-2-one is an organic compound with the molecular formula C12H14O It is a member of the enone family, characterized by the presence of a conjugated system of a carbon-carbon double bond and a carbon-oxygen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phenyl-hex-5-en-2-one can be synthesized through several methods. One common synthetic route involves the aldol condensation of benzaldehyde with 3-pentanone under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at room temperature. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 3-Phenyl-hex-5-en-2-one may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-hex-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of 3-Phenyl-hex-5-en-2-one can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group or the enone moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted enones or phenyl derivatives
Scientific Research Applications
3-Phenyl-hex-5-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Phenyl-hex-5-en-2-one involves its interaction with various molecular targets and pathways. The enone moiety can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or DNA, potentially altering their function and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-hex-5-en-2-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.
3-Phenyl-hex-5-en-2-amine: Contains an amine group instead of a carbonyl group.
3-Phenyl-hex-5-en-2-thiol: Contains a thiol group instead of a carbonyl group.
Uniqueness
3-Phenyl-hex-5-en-2-one is unique due to its conjugated enone system, which imparts distinct chemical reactivity and potential biological activity. The presence of both a phenyl group and an enone moiety allows for diverse chemical transformations and applications in various fields.
Properties
CAS No. |
26965-15-1 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-phenylhex-5-en-2-one |
InChI |
InChI=1S/C12H14O/c1-3-7-12(10(2)13)11-8-5-4-6-9-11/h3-6,8-9,12H,1,7H2,2H3 |
InChI Key |
PFVBEXIOMYJVLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



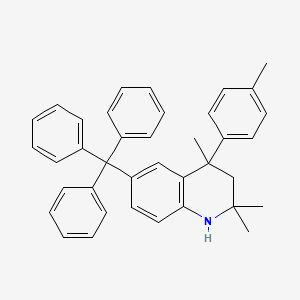
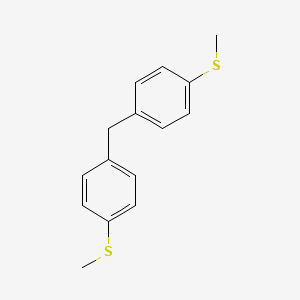
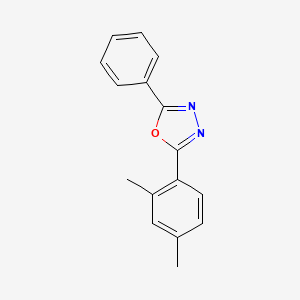

![{2-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]phenoxy}acetic acid](/img/structure/B11966837.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11966841.png)
![(5Z)-3-Isopropyl-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966843.png)

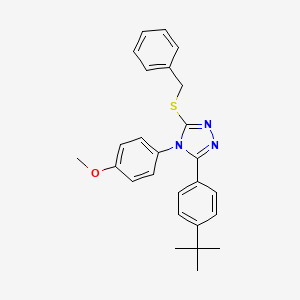
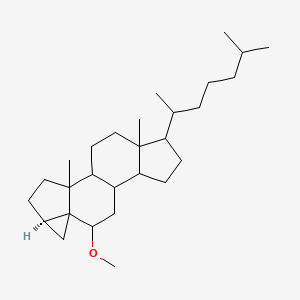
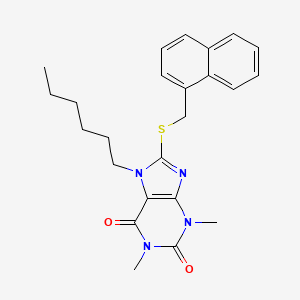
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11966866.png)
